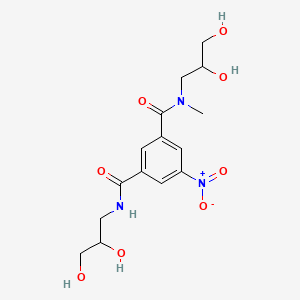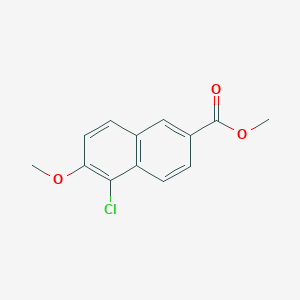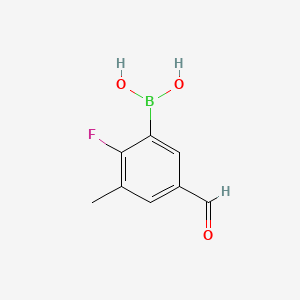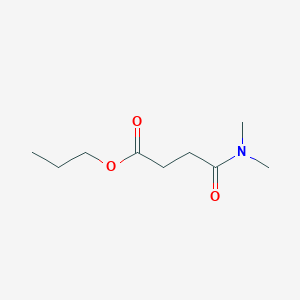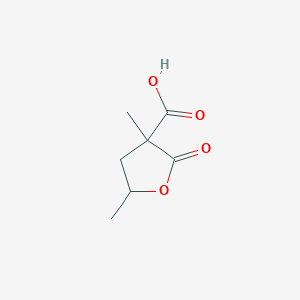![molecular formula C45H50N3O2P B14022043 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with the molecular formula C45H50N3O2P and a molecular weight of 695.87 . This compound is known for its unique structure, which includes a phosphino group and a cinchonan moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the phosphino and cinchonan intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Wirkmechanismus
The mechanism of action of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal ions, facilitating catalytic reactions. The cinchonan moiety can interact with biological molecules, influencing their activity and stability. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and coordination bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide include:
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-cinchonan-9-yl]benzamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-hydroxycinchonan-9-yl]benzamide: Contains a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological molecules.
The uniqueness of 2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6’-methoxycinchonan-9-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C45H50N3O2P |
|---|---|
Molekulargewicht |
695.9 g/mol |
IUPAC-Name |
2-bis(2-propan-2-ylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C45H50N3O2P/c1-7-31-28-48-25-23-32(31)26-40(48)44(36-22-24-46-39-21-20-33(50-6)27-38(36)39)47-45(49)37-16-10-13-19-43(37)51(41-17-11-8-14-34(41)29(2)3)42-18-12-9-15-35(42)30(4)5/h7-22,24,27,29-32,40,44H,1,23,25-26,28H2,2-6H3,(H,47,49)/t31-,32-,40-,44-/m0/s1 |
InChI-Schlüssel |
VZKOJRGMJBGYAO-QZKOIDTHSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC=C1P(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(=O)N[C@H]([C@@H]4C[C@@H]5CCN4C[C@@H]5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Kanonische SMILES |
CC(C)C1=CC=CC=C1P(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(=O)NC(C4CC5CCN4CC5C=C)C6=C7C=C(C=CC7=NC=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


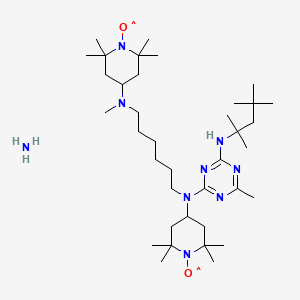
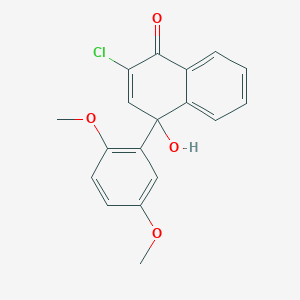
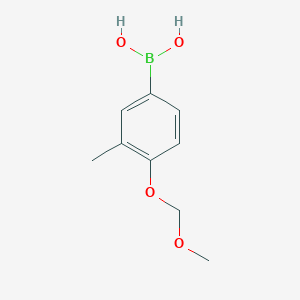
![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

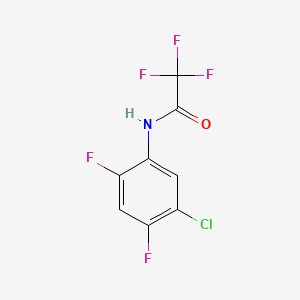
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
